2-Cyano-N-ethyl-2-(methoxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-ethyl-2-(methoxyimino)acetamide, also known as cymoxanil, is a chemical compound with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.1793 g/mol . It is primarily known for its use as a fungicide in agriculture, particularly for protecting crops like vegetables and fruits from fungal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-2-(methoxyimino)acetamide typically involves the reaction of cyanoacetamide with ethylamine and methoxyamine. The reaction conditions often include the use of solvents such as methanol or dioxane and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The compound is then crystallized and purified using techniques such as recrystallization from methanol/dioxane mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-ethyl-2-(methoxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxime derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-ethyl-2-(methoxyimino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal infections
Wirkmechanismus
The mechanism of action of 2-Cyano-N-ethyl-2-(methoxyimino)acetamide involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known to disrupt the normal metabolic processes of the fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-methylacetamide: Used in the synthesis of pyridone compounds and benzimidazoles for pharmaceutical applications.
2-Cyano-N-(4-nitrophenyl)acetamide: Obtained by condensation of 2-nitro aniline with cyanoacetic acid and used in various chemical reactions.
Uniqueness
2-Cyano-N-ethyl-2-(methoxyimino)acetamide is unique due to its dual functionality as both a cyano and methoxyimino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a fungicide. Its ability to inhibit fungal growth through multiple pathways also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
112935-79-2 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-(ethylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-6(10)5(4-7)9-11-2/h3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
GZQYFUBYPOLIBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(=NOC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.